REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH2:8]=[CH:9][CH:10]=[CH2:11]>>[CH2:1]([C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)[CH2:8][CH:9]=[CH:10][CH3:11]
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=NC=C1
|
Name
|
solid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 700 r.p.m
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an electromagnetic stirrer under an atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
TEMPERATURE
|
Details
|
the autoclave was cooled
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=CC)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |